3-(4-Methylbenzyloxy)bromobenzene
Description
3-(4-Methylbenzyloxy)bromobenzene is a brominated aromatic compound featuring a 4-methylbenzyloxy substituent at the 3-position of the benzene ring. This structural motif combines the electron-withdrawing bromine atom with the electron-donating methylbenzyloxy group, creating a unique reactivity profile. The compound’s applications likely span pharmaceuticals, agrochemicals, and polymer intermediates, as seen in structurally similar bromobenzene derivatives .
Properties
IUPAC Name |
1-bromo-3-[(4-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFVKTIXAXHQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374915 | |
| Record name | 3-(4-Methylbenzyloxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-54-8 | |
| Record name | 1-Bromo-3-[(4-methylphenyl)methoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylbenzyloxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromobenzene as a starting material, which undergoes a substitution reaction with 4-methylbenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for 3-(4-Methylbenzyloxy)bromobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzyloxy)bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl bromide with boronic acids.
Scientific Research Applications
3-(4-Methylbenzyloxy)bromobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzyloxy)bromobenzene in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Comparison with Similar Compounds
Structural and Physical Properties
The substituent at the 3-position significantly influences physical properties. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent(s) |
|---|---|---|---|---|---|
| 3-(4-Methylbenzyloxy)bromobenzene | C₁₄H₁₃BrO | 289.16 (calculated) | Not reported | Not reported | 4-Methylbenzyloxy, Bromine |
| 3-Methoxybromobenzene | C₇H₇BrO | 201.06 | 152 | 1.436 | Methoxy, Bromine |
| 4-Methoxy-3-(trifluoromethyl)bromobenzene | C₈H₆BrF₃O | 255.03 | 120 (30 mm Hg) | 1.563 | Methoxy, Trifluoromethyl, Bromine |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.495 | Bromine |
Key Observations :
Biological Activity
3-(4-Methylbenzyloxy)bromobenzene, with the CAS number 845866-54-8, is an organic compound that has garnered interest due to its potential biological activity. This compound features a bromobenzene moiety substituted with a 4-methylbenzyloxy group, which may influence its interactions within biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13BrO
- Canonical SMILES : Cc1ccc(cc1)OCC2=CC=CC=C2Br
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Possible inhibition of inflammatory pathways.
Research Findings
Recent studies have investigated the compound's effects in vitro and in vivo. Some key findings include:
-
Antimicrobial Studies :
- Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.
-
Anti-inflammatory Activity :
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | MIC against S. aureus | Anti-inflammatory Activity |
|---|---|---|
| This compound | 50 µg/mL | Inhibits cytokine production |
| Bromobenzene | >100 µg/mL | No significant activity |
| 4-Methylbenzoic acid | 30 µg/mL | Moderate inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
